1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an indene moiety, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Attachment of the dichlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the indene moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.
Coupling of the indene and pyrazole intermediates: This final step involves the formation of an amide bond between the indene and pyrazole intermediates, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide
- 1-[(2,6-difluorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide
- 1-[(2,6-dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and indene moieties
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-5-2-6-17(22)19(16)27-12-25-10-9-18(24-25)20(26)23-15-8-7-13-3-1-4-14(13)11-15/h2,5-11H,1,3-4,12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSVQRSBEXHIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NN(C=C3)COC4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.